BenchChemオンラインストアへようこそ!

(S)-3-Fluoropiperidine

Medicinal Chemistry Cardiotoxicity Risk Mitigation Lead Optimization

(S)-3-Fluoropiperidine (CAS 871791-81-0) is the enantiopure (S)-stereoisomer of 3-fluoropiperidine, a six-membered saturated N-heterocycle bearing a single fluorine substituent at the 3-position with defined (3S) absolute configuration. As a chiral secondary amine, it serves as a versatile intermediate for constructing fluorinated bioactive molecules, where the electronegative fluorine atom predictably lowers the piperidine nitrogen pKa from ~11.2 (piperidine) to a computationally predicted 8.48.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS No. 871791-81-0
Cat. No. B3372106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Fluoropiperidine
CAS871791-81-0
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)F
InChIInChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m0/s1
InChIKeyYUKQZLBLVRAJSW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-3-Fluoropiperidine (CAS 871791-81-0): A Chiral Fluorinated Building Block for Medicinal Chemistry and CNS-Targeted Discovery


(S)-3-Fluoropiperidine (CAS 871791-81-0) is the enantiopure (S)-stereoisomer of 3-fluoropiperidine, a six-membered saturated N-heterocycle bearing a single fluorine substituent at the 3-position with defined (3S) absolute configuration . As a chiral secondary amine, it serves as a versatile intermediate for constructing fluorinated bioactive molecules, where the electronegative fluorine atom predictably lowers the piperidine nitrogen pKa from ~11.2 (piperidine) to a computationally predicted 8.48 . This pKa shift, combined with the axial conformational preference of the C–F bond in aqueous environments (axial:equatorial ratio ≥96:1) [1], makes (S)-3-fluoropiperidine a strategic building block for reducing hERG liability, tuning CNS penetration, and improving metabolic stability in drug discovery programs targeting neurological and psychiatric indications [2].

Why (S)-3-Fluoropiperidine Cannot Be Replaced by Racemic 3-Fluoropiperidine, the (R)-Enantiomer, or Unsubstituted Piperidine


Substituting (S)-3-fluoropiperidine with its (R)-enantiomer, racemic (±)-3-fluoropiperidine (CAS 116574-75-5), or unsubstituted piperidine (pKa ~11.2; no fluorine conformational bias) introduces quantifiable liabilities that undermine pharmacological performance. Chirality at the 3-position dictates the spatial orientation of the fluorine atom and, consequently, the three-dimensional topology of derived ligands at biological targets [1]. Beyond stereochemistry, removal of fluorine eliminates the axial-C–F dipole and the basicity-lowering inductive effect, restoring high piperidine pKa and predictably increasing hERG channel binding risk [2]. Even the use of racemic 3-fluoropiperidine, which retains the fluorine electronic effects, forfeits stereochemical definition, complicating structure-activity relationship (SAR) interpretation and risking the co-administration of an inactive or antagonistic enantiomer. Because the conformational, electronic, and chiral properties of (S)-3-fluoropiperidine converge to determine target engagement, ADME profile, and safety margins, generic substitution cannot reproduce the integrated molecular phenotype required for reproducible lead optimization [3].

Quantitative Differential Evidence for (S)-3-Fluoropiperidine Against Key Comparators


pKa Reduction of ~2.7 Log Units Relative to Unsubstituted Piperidine Lowers hERG Liability Risk

The introduction of a single fluorine at the 3-position of piperidine reduces the predicted pKa of the cyclic amine from ~11.2 (piperidine) to 8.48 ± 0.10 for 3-fluoropiperidine . This ~2.7 log unit reduction in basicity attenuates ionized amine interactions with the hERG potassium channel, a benefit directly demonstrated in a matched molecular series where trans-3-fluoropiperidine improved the hERG profile and reduced rat clearance from above hepatic blood flow to 19 mL/min/kg, without loss of on-target AMPK activation potency [1].

Medicinal Chemistry Cardiotoxicity Risk Mitigation Lead Optimization

Enantiomerically Defined (S)-Configuration (ee >98%) Contrasts with Racemic 3-Fluoropiperidine for Stereospecific SAR

Commercially available (S)-3-fluoropiperidine is supplied as the single enantiomer with enantiomeric excess (ee) routinely exceeding 98%, as confirmed by chiral HPLC analysis . In contrast, racemic 3-fluoropiperidine (CAS 116574-75-5) comprises equal amounts of both (R)- and (S)-enantiomers. The enantioselective allylic alkylation methodology that enables asymmetric synthesis of 3-fluoropiperidines typically achieves up to 92% ee [1], underscoring that high enantiopurity is a distinct procurement specification rather than a default synthesis outcome.

Chiral Resolution Enantioselective Synthesis Structure-Activity Relationship

Axial-Fluorine Conformational Preference (≥96:1) Versus Equatorial Conformers in 4-Fluoropiperidine

NMR and computational studies demonstrate that N-protonated 3-fluoropiperidine adopts an axial C–F conformation in aqueous solution with a selectivity of 96–100:1 over the equatorial conformer [1][2]. This contrasts sharply with 4-fluoropiperidine, which lacks this strong axial bias. The axial orientation situates the C–F dipole in a defined vector relative to the piperidine NH, enabling predictable electrostatic and stereoelectronic interactions that can be exploited for target binding and for reducing the basicity of the piperidine nitrogen via through-space charge-dipole effects [3].

Conformational Analysis Molecular Design Fluorine Effects

T-Type Calcium Channel Selectivity Improvement via 3-Axial Fluoropiperidine Compared to Unsubstituted Piperidine Scaffolds

In a lead optimization program targeting T-type calcium channels (Cav3.x), incorporation of a 3-axial fluoropiperidine moiety (compound 30) yielded a significantly improved selectivity profile over hERG and L-type calcium channels compared to the initial unsubstituted piperidine lead (compound 6) [1]. Compound 30 demonstrated good oral bioavailability and brain penetration across species, achieving seizure suppression at a plasma concentration of 33 nM in a rat genetic model of absence epilepsy, with no cardiovascular effects at concentrations up to 5.6 µM [2]. The enhanced selectivity was attributed to the basicity-lowering effect of the axial fluorine combined with increased polarity introduced by the 3-fluoro substitution [1].

Ion Channel Pharmacology CNS Drug Discovery Selectivity Optimization

Validated Scaffold for NMDA NR2B Antagonist Programs with Defined 3-Fluorine Substitution Pattern

The 3-fluoropiperidine scaffold is explicitly claimed in patent literature as a core structural element of N-substituted nonarylheterocyclic NMDA NR2B antagonists for the treatment of Parkinson's disease, pain, migraine, and epilepsy [1]. In radiotracer development, 1,4-disubstituted 3-[¹⁸F]fluoropiperidines were synthesized and evaluated for NR2B NMDA receptor visualization [2]. While the parent 3-fluoropiperidine building block provides the essential 3-fluoro substitution pattern required for NR2B antagonist activity, the patent SAR reveals that the N-substitution, rather than the piperidine ring modification alone, critically determines binding potency and selectivity [1]. This makes (S)-3-fluoropiperidine a validated, modular starting point where the 3-F substituent is essential for NR2B antagonist pharmacophore recognition but must be combined with appropriate N-aryl/heteroaryl groups to achieve target potency.

NMDA Receptor Pain and Parkinson's Disease Radiotracer Development

High-Impact Application Scenarios for (S)-3-Fluoropiperidine Based on Differential Evidence


Mitigating hERG Liability in CNS Lead Series via Pre-Installed pKa Reduction

Medicinal chemistry teams developing CNS-penetrant ion channel modulators or GPCR ligands can incorporate (S)-3-fluoropiperidine as a piperidine replacement to exploit its ~2.7 log unit pKa reduction . This substitution attenuates the ionized amine interaction with the hERG channel, as demonstrated in the AMPK activator series where trans-3-fluoropiperidine reduced rat clearance from supraliver to 19 mL/min/kg and improved cardiac safety margins [1]. The strategy is broadly applicable to any basic amine-containing lead requiring hERG risk mitigation without introducing additional bulky substituents.

Stereospecific SAR Exploration Where Enantiomeric Purity Drives Target Engagement

In programs where the (S)-configured 3-fluoropiperidine stereocenter directly contacts a chiral binding pocket, procurement of enantiopure (S)-3-fluoropiperidine (ee >98%) eliminates the need for chiral chromatographic resolution of final compounds and prevents confounding biological data from the (R)-enantiomer. This is critical for targets such as σ1 receptors, where enantiomeric ligands exhibit markedly different binding affinities [2].

T-Type Calcium Channel Antagonist Optimization Leveraging 3-Axial Fluorine Conformational Bias

Building on the validated discovery that 3-axial fluoropiperidine confers significant selectivity improvements for T-type (Cav3.x) channels over hERG and L-type channels [3], (S)-3-fluoropiperidine offers a structurally pre-organized scaffold that capitalizes on the axial-F conformational lock (≥96% axial occupancy) [4]. This provides a rational starting point for designing Cav3.2 or Cav3.3 selective antagonists for absence epilepsy, essential tremor, or Parkinson's disease with pre-established CNS penetration and cardiovascular safety margins.

NMDA NR2B Antagonist Radiotracer and PET Imaging Probe Development

For academic and industrial PET imaging groups developing NR2B subtype-selective NMDA receptor radiotracers, (S)-3-fluoropiperidine serves as the core heterocyclic building block whose 3-fluoro substitution pattern is a patent-recognized pharmacophoric requirement for NR2B antagonism [5]. The availability of the single enantiomer facilitates the synthesis of enantiomerically pure ¹⁸F-labeled candidates, enabling direct comparison of (R)- and (S)-isomer brain uptake and specific binding, as attempted in earlier racemic 3-[¹⁸F]fluoropiperidine studies [6].

Quote Request

Request a Quote for (S)-3-Fluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.